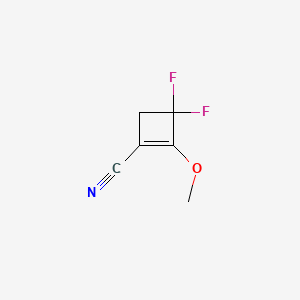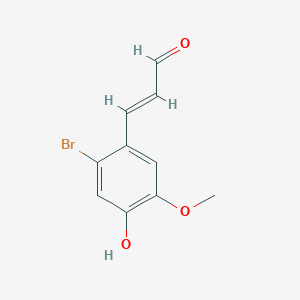
3-(2-Bromo-4-hydroxy-5-methoxyphenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propenal side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-5-methoxybenzaldehyde, followed by a Claisen-Schmidt condensation reaction with an appropriate aldehyde. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(2-bromo-4-hydroxy-5-methoxyphenyl)propanoic acid.
Reduction: 3-(2-bromo-4-hydroxy-5-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets. The presence of the bromine atom and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with biological macromolecules, potentially inhibiting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-bromo-4-hydroxyphenyl)prop-2-enal
- 3-(4-hydroxy-5-methoxyphenyl)prop-2-enal
- 3-(2-bromo-5-methoxyphenyl)prop-2-enal
Uniqueness
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom, hydroxyl group, and methoxy group on the phenyl ring, along with the propenal side chain, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO3/c1-14-10-5-7(3-2-4-12)8(11)6-9(10)13/h2-6,13H,1H3/b3-2+ |
InChI Key |
ANXDFUXMYNFFJQ-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C=O)Br)O |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


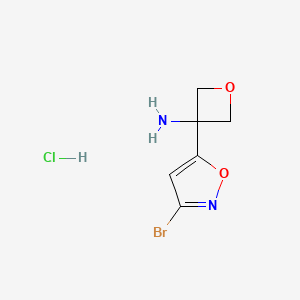
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)

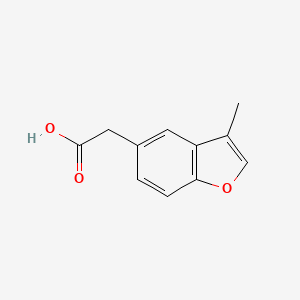
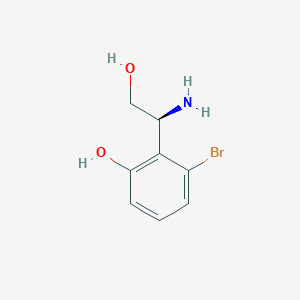
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)
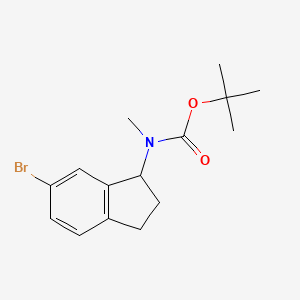
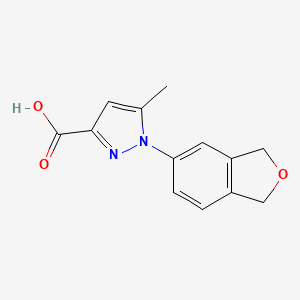
![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
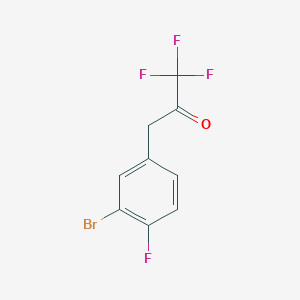
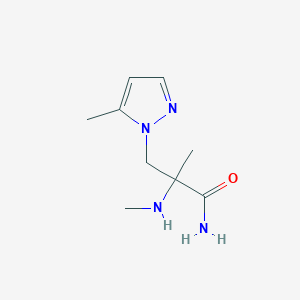
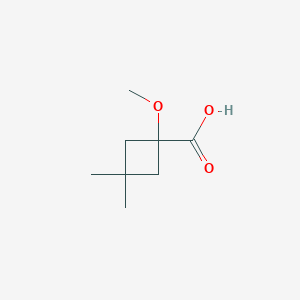
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
